![molecular formula C19H23ClN2O B4163140 1-[2-(2-sec-butylphenoxy)ethyl]-1H-benzimidazole hydrochloride](/img/structure/B4163140.png)
1-[2-(2-sec-butylphenoxy)ethyl]-1H-benzimidazole hydrochloride
Overview
Description
1-[2-(2-sec-butylphenoxy)ethyl]-1H-benzimidazole hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential applications in the pharmaceutical industry. This compound is also known as SB-216763 and is a potent inhibitor of glycogen synthase kinase 3 (GSK-3). GSK-3 is an enzyme that plays a crucial role in the regulation of various cellular processes, including glycogen metabolism, gene expression, and cell proliferation.
Scientific Research Applications
1-[2-(2-sec-butylphenoxy)ethyl]-1H-benzimidazole hydrochloride has been extensively studied for its potential applications in the treatment of various diseases, including cancer, neurodegenerative disorders, and diabetes. This compound has been shown to inhibit GSK-3, which is involved in the regulation of several signaling pathways that are dysregulated in these diseases. Moreover, 1-[2-(2-sec-butylphenoxy)ethyl]-1H-benzimidazole hydrochloride has been shown to have anti-inflammatory and antioxidant properties, which further support its potential therapeutic applications.
Mechanism of Action
1-[2-(2-sec-butylphenoxy)ethyl]-1H-benzimidazole hydrochloride is a selective inhibitor of GSK-3. GSK-3 is a serine/threonine kinase that is involved in the regulation of various cellular processes, including glycogen metabolism, gene expression, and cell proliferation. GSK-3 is also a key regulator of the Wnt signaling pathway, which is involved in embryonic development and tissue homeostasis. Inhibition of GSK-3 by 1-[2-(2-sec-butylphenoxy)ethyl]-1H-benzimidazole hydrochloride leads to the activation of the Wnt signaling pathway, which has been shown to have anti-inflammatory and neuroprotective effects.
Biochemical and Physiological Effects:
1-[2-(2-sec-butylphenoxy)ethyl]-1H-benzimidazole hydrochloride has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that this compound inhibits GSK-3 activity in a dose-dependent manner. Moreover, 1-[2-(2-sec-butylphenoxy)ethyl]-1H-benzimidazole hydrochloride has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic effects. In vivo studies have demonstrated that this compound has neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
Advantages and Limitations for Lab Experiments
1-[2-(2-sec-butylphenoxy)ethyl]-1H-benzimidazole hydrochloride has several advantages for lab experiments. This compound is a potent and selective inhibitor of GSK-3, which makes it a valuable tool for studying the role of GSK-3 in various cellular processes. Moreover, 1-[2-(2-sec-butylphenoxy)ethyl]-1H-benzimidazole hydrochloride has been extensively studied in vitro and in vivo, which provides a wealth of information on its potential applications and mechanisms of action. However, there are also some limitations to using 1-[2-(2-sec-butylphenoxy)ethyl]-1H-benzimidazole hydrochloride in lab experiments. This compound has been shown to have off-target effects on other kinases, which may complicate the interpretation of results. Moreover, the optimal dosing and administration of this compound may vary depending on the specific experimental design.
Future Directions
There are several future directions for the study of 1-[2-(2-sec-butylphenoxy)ethyl]-1H-benzimidazole hydrochloride. One potential direction is the development of more potent and selective GSK-3 inhibitors based on the structure of 1-[2-(2-sec-butylphenoxy)ethyl]-1H-benzimidazole hydrochloride. Another direction is the investigation of the potential therapeutic applications of this compound in various diseases, including cancer, neurodegenerative disorders, and diabetes. Moreover, further studies are needed to elucidate the mechanisms of action and potential off-target effects of 1-[2-(2-sec-butylphenoxy)ethyl]-1H-benzimidazole hydrochloride.
properties
IUPAC Name |
1-[2-(2-butan-2-ylphenoxy)ethyl]benzimidazole;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O.ClH/c1-3-15(2)16-8-4-7-11-19(16)22-13-12-21-14-20-17-9-5-6-10-18(17)21;/h4-11,14-15H,3,12-13H2,1-2H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJSSANXMHGRFSE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=CC=C1OCCN2C=NC3=CC=CC=C32.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.